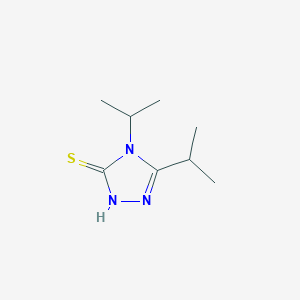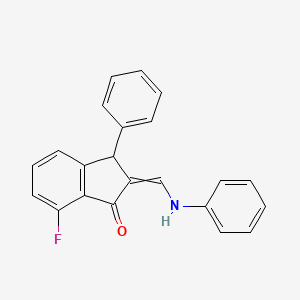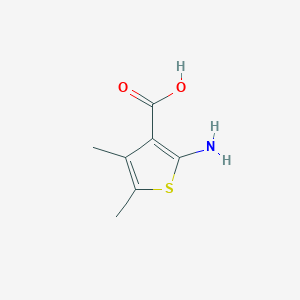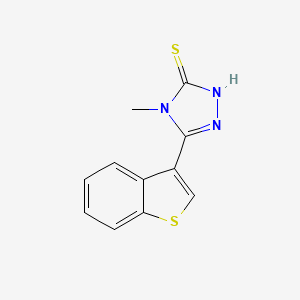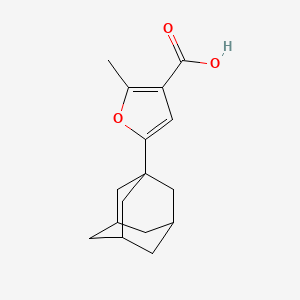
5-(1-Adamantyl)-2-methyl-3-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1-Adamantyl)-2-methyl-3-furoic acid” is a compound that contains an adamantyl group. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “5-(1-Adamantyl)-2-methyl-3-furoic acid” specifically has not been found in the literature.
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Chemical Reactions Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The specific physical and chemical properties of “5-(1-Adamantyl)-2-methyl-3-furoic acid” are not available in the literature.
Applications De Recherche Scientifique
Cocrystal Characterization : 5-(1-Adamantyl)-2-methyl-3-furoic acid, through its bulky adamantyl group, significantly influences the molecular arrangement in cocrystals, as observed in the study of 2-acylaminopyridines and benzoic acids cocrystals. This suggests its potential utility in crystal engineering and pharmaceutical cocrystal design (Ośmiałowski et al., 2013).
Coordination Chemistry : The compound has been involved in the study of coordination chemistry, specifically in the reaction of N-(1-Adamantyl)lipoamide with hydrogen chloride. This reaction's insights contribute to a deeper understanding of coordination compounds' behavior (Wilhelm et al., 2002).
Antimicrobial and Anti-inflammatory Activities : Derivatives of 5-(1-Adamantyl)-2-methyl-3-furoic acid have shown promising results in antimicrobial and anti-inflammatory studies. This highlights its potential in the development of new therapeutic agents (Al-Abdullah et al., 2014).
Molecular Stability Analysis : The compound's structural components, like the adamantyl group, have been used to analyze the stability of molecular complexes, providing insights into molecular interactions and stability in various chemical environments (Takeuchi et al., 2001).
Chiral Resolution : Its derivatives have been utilized in the enantioresolution of racemates, demonstrating the compound's potential in chiral chemistry and enantiomer separation, which is crucial in pharmaceutical synthesis (Miragaya et al., 2010).
Insulin Receptor Activators : The furoic acid derivatives, including those related to 5-(1-Adamantyl)-2-methyl-3-furoic acid, have been explored as potential insulin receptor activators, indicating their importance in diabetic treatment research (Chou et al., 2006).
Anticancer and Antiproliferative Activities : Some adamantyl-substituted molecules, related to 5-(1-Adamantyl)-2-methyl-3-furoic acid, have been studied for their apoptotic and antiproliferative activities against various cancer cell types, highlighting their potential in cancer therapy (Dawson et al., 2007).
Safety And Hazards
Orientations Futures
The most important and promising lines of research in adamantane chemistry involve double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
5-(1-adamantyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLWBWYJWTUSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-2-methyl-3-furoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)
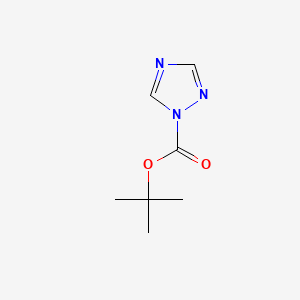

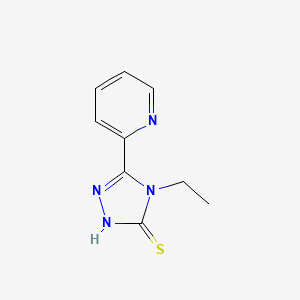
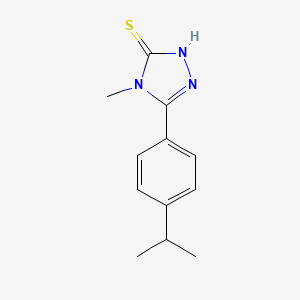
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)
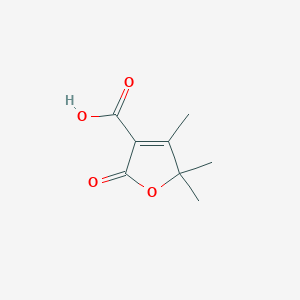

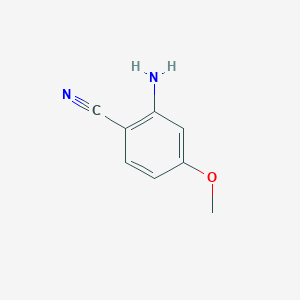
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
